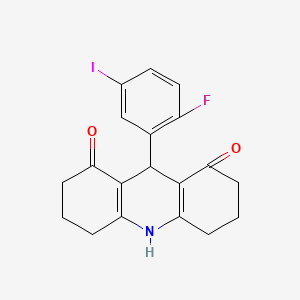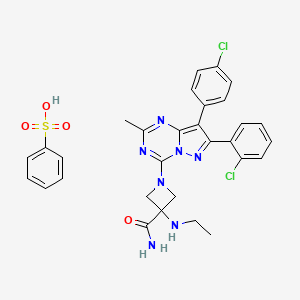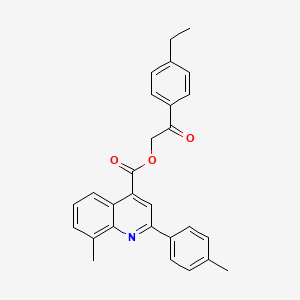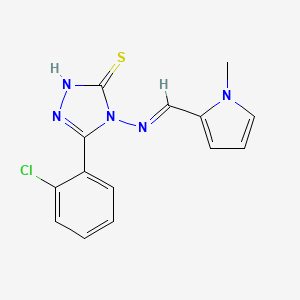
4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
合成路线和反应条件
4-(2-甲氧基苯基)-2-甲基-5-氧代-N-(2-吡啶基)-1,4,5,6,7,8-六氢-3-喹啉甲酰胺的合成通常 涉及多步有机反应。一种常见的方法包括 2-甲氧基苯甲醛与适当的胺缩合形成中间席夫碱,然后环化 和进一步官能化以引入吡啶基和酰胺基。 反应条件通常需要使用二氯甲烷或甲苯等溶剂,以及对甲苯磺酸等催化剂 .
工业生产方法
在工业环境中,该化合物的生产可能涉及优化的反应条件,以确保高产率和纯度。这包括使用 连续流动反应器、自动化合成系统和先进的纯化技术,如高效液相色谱 (HPLC)。 合成过程的可扩展性对于其在大规模生产中的应用至关重要 .
化学反应分析
反应类型
4-(2-甲氧基苯基)-2-甲基-5-氧代-N-(2-吡啶基)-1,4,5,6,7,8-六氢-3-喹啉甲酰胺可以 发生各种化学反应,包括:
氧化: 甲氧基苯基可以氧化形成相应的醌。
还原: 喹啉核心中的羰基可以还原形成醇衍生物。
取代: 吡啶基可以参与亲核取代反应.
常见试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺或硫醇等亲核试剂。 反应条件因所需转化而异,通常需要特定的温度、溶剂和催化剂 .
主要生成物
这些反应形成的主要产物包括醌衍生物、醇和取代的吡啶。 这些产物可以进一步进行额外的官能化,以生成具有潜在生物活性的多种衍生物 .
科学研究应用
作用机制
4-(2-甲氧基苯基)-2-甲基-5-氧代-N-(2-吡啶基)-1,4,5,6,7,8-六氢-3-喹啉甲酰胺的作用机制涉及 它与体内特定分子靶点的相互作用。据信它抑制某些酶和受体,从而导致其观察到的生物学效应。 该化合物还可能调节参与炎症和氧化应激的信号通路 .
相似化合物的比较
类似化合物
4-(2-甲氧基苯基)哌嗪衍生物: 这些化合物共享甲氧基苯基基团,并表现出类似的生物活性.
独特性
4-(2-甲氧基苯基)-2-甲基-5-氧代-N-(2-吡啶基)-1,4,5,6,7,8-六氢-3-喹啉甲酰胺的独特之处在于 其官能团的独特组合,赋予其独特的化学反应性和生物活性。 它能够进行多种化学转化及其潜在的治疗应用使其成为科学研究中备受关注的化合物 .
属性
CAS 编号 |
361194-07-2 |
|---|---|
分子式 |
C23H23N3O3 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c1-14-20(23(28)26-19-12-5-6-13-24-19)21(15-8-3-4-11-18(15)29-2)22-16(25-14)9-7-10-17(22)27/h3-6,8,11-13,21,25H,7,9-10H2,1-2H3,(H,24,26,28) |
InChI 键 |
XWBZBPVGRFVHIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040800.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)

![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)

![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)
![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)

